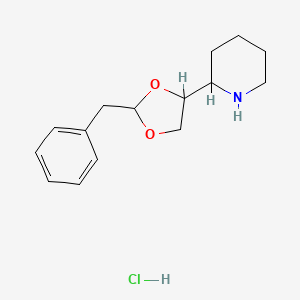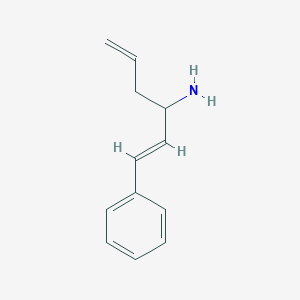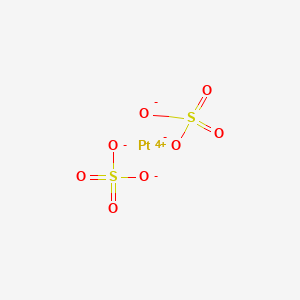
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is an organic compound that belongs to the class of esters It is a derivative of glycine, where the amino group is substituted with a phenyl group, and the carboxyl group is esterified with a pentyl group The hydrochloride form indicates that it is a salt formed with hydrochloric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- can be achieved through several methods. One common approach involves the esterification of 2-phenylglycine with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of glycine methyl ester hydrochloride as a starting material. This compound can be reacted with phenylacetic acid in the presence of a dehydrating agent like thionyl chloride to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Phenylglycine and pentanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Reduction: Phenylglycinol and pentanol.
科学的研究の応用
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
作用機序
The mechanism of action of Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ester group can be hydrolyzed to release the active phenylglycine, which can then participate in various biochemical reactions. The phenyl group may also interact with aromatic binding sites on proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Phenylglycine: An amino acid derivative with a phenyl group attached to the alpha carbon.
Glycine methyl ester hydrochloride: An ester of glycine with a methyl group and hydrochloride salt.
Phenylalanine: An essential amino acid with a phenyl group attached to the alpha carbon.
Uniqueness
Glycine, 2-phenyl-, pentyl ester, hydrochloride, D,L- is unique due to its specific ester and phenyl substitutions, which confer distinct chemical properties and reactivity. The pentyl ester group provides increased hydrophobicity compared to shorter alkyl esters, potentially affecting its solubility and interaction with biological membranes. The presence of both D and L enantiomers also adds to its complexity and potential for stereospecific interactions .
特性
CAS番号 |
69357-10-4 |
|---|---|
分子式 |
C13H20ClNO2 |
分子量 |
257.75 g/mol |
IUPAC名 |
(2-oxo-2-pentoxy-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-2-3-7-10-16-13(15)12(14)11-8-5-4-6-9-11;/h4-6,8-9,12H,2-3,7,10,14H2,1H3;1H |
InChIキー |
OVWDPYKNWWDVMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC(=O)C(C1=CC=CC=C1)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


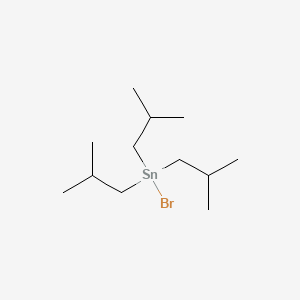
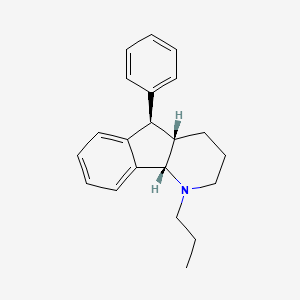
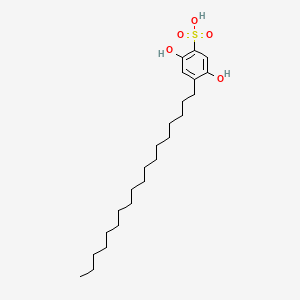

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
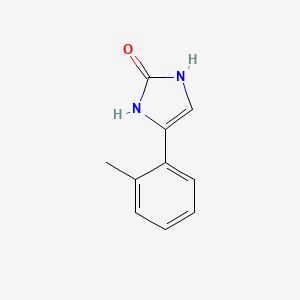

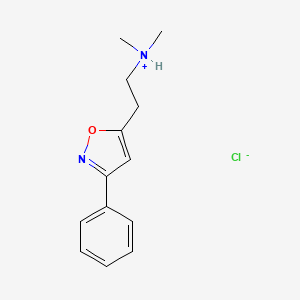
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
